![molecular formula C10H13N3S2 B14450512 N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine CAS No. 79514-52-6](/img/structure/B14450512.png)
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine typically involves the reaction of pyridine-2-carbaldehyde with bis(methylsulfanyl)methylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine involves its interaction with molecular targets through its functional groups. The imine group can form covalent bonds with nucleophiles, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]methanesulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
Uniqueness
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the pyridine ring or have different substituents, leading to variations in reactivity and applications.
特性
CAS番号 |
79514-52-6 |
|---|---|
分子式 |
C10H13N3S2 |
分子量 |
239.4 g/mol |
IUPAC名 |
N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C10H13N3S2/c1-8(9-6-4-5-7-11-9)12-13-10(14-2)15-3/h4-7H,1-3H3 |
InChIキー |
STAVLCXMWKVFNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NN=C(SC)SC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


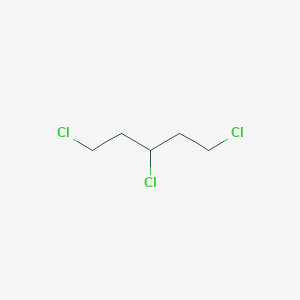


![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
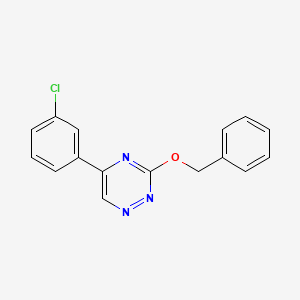
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
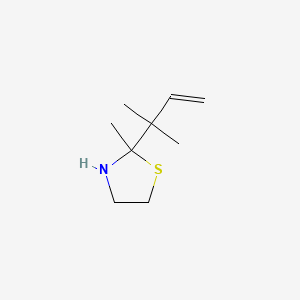



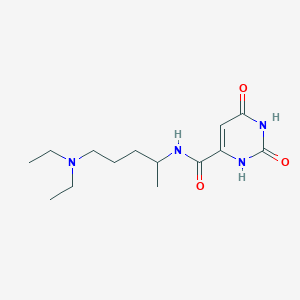
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
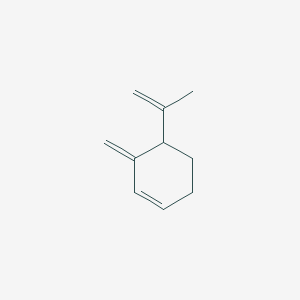
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
